3-Cyclopropyl-6-isopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Overview
Description
3-Cyclopropyl-6-isopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique bicyclic structure, which includes a pyrazole ring fused to a pyridine ring. The presence of cyclopropyl, isopropyl, and phenyl groups adds to its structural complexity and potential for diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The primary targets of MFCD09834261 are currently unknown. The compound belongs to the class of 1H-pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that have been used for a wide range of biological targets
Mode of Action
As a 1h-pyrazolo[3,4-b]pyridine derivative, it is likely that the compound interacts with its targets through specific biochemical interactions . The nature of these interactions and the resulting changes would depend on the specific targets of the compound, which are currently unknown.
Biochemical Pathways
Given the compound’s classification as a 1H-pyrazolo[3,4-b]pyridine derivative, it is plausible that it could impact a variety of pathways, depending on its specific targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-isopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of a substituted pyrazole, which is then fused with a pyridine ring. Key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions.
Cyclization with Pyridine: The pyrazole intermediate is then reacted with a pyridine derivative, often using a cyclization agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
Functional Group Introduction: The cyclopropyl, isopropyl, and phenyl groups are introduced through various substitution reactions, typically involving organometallic reagents or halogenated precursors.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-isopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts (e.g., palladium on carbon) or reducing agents like lithium aluminum hydride (LiAlH₄), resulting in the formation of alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups, such as halogens, alkyl, or aryl groups, using reagents like halogenating agents or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: H₂/Pd-C, LiAlH₄, NaBH₄
Substitution: Halogenating agents (e.g., N-bromosuccinimide), Grignard reagents (e.g., RMgX)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, 3-Cyclopropyl-6-isopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has shown potential as a pharmacophore in drug discovery. It can interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to modulate specific molecular pathways makes it a promising candidate for the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A simpler analog without the cyclopropyl, isopropyl, and phenyl groups.
3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but with a methyl group instead of cyclopropyl and isopropyl groups.
6-Phenyl-1H-pyrazolo[3,4-b]pyridine: Lacks the cyclopropyl and isopropyl groups but retains the phenyl group.
Uniqueness
The uniqueness of 3-Cyclopropyl-6-isopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of cyclopropyl and isopropyl groups can enhance its lipophilicity and membrane permeability, potentially improving its pharmacokinetic profile.
Properties
IUPAC Name |
3-cyclopropyl-1-phenyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-11(2)15-10-14(19(23)24)16-17(12-8-9-12)21-22(18(16)20-15)13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJTWOWPZWSETQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C(=C1)C(=O)O)C(=NN2C3=CC=CC=C3)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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